molecular formula C7H15NO3S B2392525 (1S,2R)-2-Methoxycyclohexane-1-sulfonamide CAS No. 2137658-19-4

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide

Cat. No. B2392525
CAS RN: 2137658-19-4
M. Wt: 193.26
InChI Key: DZYIOXFFROWCJI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide, also known as Mosapride, is a selective 5-HT4 receptor agonist that is commonly used to treat gastrointestinal disorders. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.

Mechanism of Action

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide exerts its effects by selectively binding to 5-HT4 receptors in the gastrointestinal tract, which stimulates the release of acetylcholine and other neurotransmitters. This results in increased motility and improved gastric emptying, which can help alleviate symptoms of gastrointestinal disorders.
Biochemical and Physiological Effects:
(1S,2R)-2-Methoxycyclohexane-1-sulfonamide has been shown to have several biochemical and physiological effects, including increased release of acetylcholine and other neurotransmitters, improved gastric emptying, and reduced symptoms of nausea and vomiting. It has also been shown to have anti-inflammatory and anti-ulcer effects in animal models.

Advantages and Limitations for Lab Experiments

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide has several advantages for use in lab experiments, including its ability to selectively target 5-HT4 receptors and its well-established mechanism of action. However, its use may be limited by its potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on (1S,2R)-2-Methoxycyclohexane-1-sulfonamide, including exploring its effects on other gastrointestinal disorders, investigating its potential use in combination with other drugs, and developing new formulations or delivery methods to improve its efficacy and reduce side effects. Additionally, further studies are needed to fully understand its mechanism of action and potential long-term effects.

Synthesis Methods

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with methoxymethyl chloride to form 2-methoxycyclohexane-1,3-dione, which is then treated with sulfamic acid to produce (1S,2R)-2-Methoxycyclohexane-1-sulfonamide. Other methods involve the use of different starting materials and reagents, but the overall synthesis pathway remains similar.

Scientific Research Applications

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and functional dyspepsia. Studies have shown that (1S,2R)-2-Methoxycyclohexane-1-sulfonamide can improve gastric emptying and reduce symptoms of nausea and vomiting.

properties

IUPAC Name

(1S,2R)-2-methoxycyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYIOXFFROWCJI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Methoxycyclohexane-1-sulfonamide

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